molecular formula C25H26BrFO3 B15189118 Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro- CAS No. 83493-52-1

Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-

Cat. No.: B15189118
CAS No.: 83493-52-1
M. Wt: 473.4 g/mol
InChI Key: ZEEGKOJRDIONKV-UHFFFAOYSA-N
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Description

The compound "Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-" is an organic molecule with significant relevance in both scientific research and industrial applications. Comprising various functional groups including bromine, fluorine, and ethoxyphenyl, this compound presents a rich landscape for chemical reactivity and potential usage in diverse fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-" involves multiple steps, typically starting with the bromination of phenol derivatives, followed by etherification and subsequent fluorination. The exact synthetic route can vary, but generally includes:

  • Bromination: : Utilizing bromine or N-bromosuccinimide in an organic solvent under controlled temperature.

  • Etherification: : Reacting the brominated product with 4-ethoxyphenol under basic conditions.

  • Fluorination: : Finally, introducing a fluorine atom using a fluorinating agent such as Selectfluor.

Industrial Production Methods

In an industrial setting, these processes would be scaled up using continuous flow reactors to ensure consistency and efficiency. Industrial methods also incorporate advanced purification techniques such as column chromatography and recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, typically affecting the phenyl groups.

  • Reduction: : Reduction reactions might target the bromine or fluorine substituents.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive halogen groups.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Common reducing agents such as lithium aluminium hydride.

  • Substitution: : Reagents like sodium ethoxide for nucleophilic substitution or aluminium chloride for electrophilic substitution.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a precursor to more complex molecules.

Biology

Biologically, its derivatives might be explored for pharmacological activities due to the presence of multiple functional groups.

Medicine

In medicine, the compound and its analogs could be researched for therapeutic potential, particularly as inhibitors or activators of specific biological pathways.

Industry

Industrially, it finds applications in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, influenced by its functional groups. The bromine, fluorine, and ethoxyphenyl groups may participate in binding interactions, leading to modulation of biological pathways. The exact mechanism often depends on the context of its use, whether as a chemical reagent or a biological agent.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 2-(4-chlorophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-

  • Benzene, 2-(4-iodophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-

  • Benzene, 2-(4-methylphenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-

Uniqueness

What sets "Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-" apart is the specific combination of its substituents

This intricate balance of properties and reactivity makes it a unique and valuable compound in scientific research and industrial applications.

Properties

CAS No.

83493-52-1

Molecular Formula

C25H26BrFO3

Molecular Weight

473.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-4-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-1-fluorobenzene

InChI

InChI=1S/C25H26BrFO3/c1-4-29-21-10-6-19(7-11-21)25(2,3)17-28-16-18-5-14-23(27)24(15-18)30-22-12-8-20(26)9-13-22/h5-15H,4,16-17H2,1-3H3

InChI Key

ZEEGKOJRDIONKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=C(C=C3)Br

Origin of Product

United States

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